2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features a variety of functional groups, including an indole ring, an azepane ring, and an oxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the azepane ring and the oxoacetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and azepane-containing molecules. Examples might include:
- 2-(1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-(1-(2-(morpholin-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
What sets 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4/c1-3-30(20-12-14-21(34-2)15-13-20)27(33)26(32)23-18-29(24-11-7-6-10-22(23)24)19-25(31)28-16-8-4-5-9-17-28/h6-7,10-15,18H,3-5,8-9,16-17,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCSYHQPAGQEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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